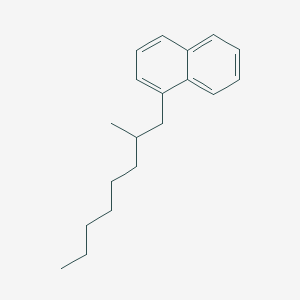

1-(2-Methyloctyl)naphthalene

Descripción

1-(2-Methyloctyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a branched 2-methyloctyl alkyl chain at the 1-position. This compound belongs to the alkylnaphthalene family, where structural modifications significantly influence physicochemical properties, environmental behavior, and toxicological profiles.

Such structural characteristics are critical in industrial applications, including use as intermediates in organic synthesis or surfactants. However, the lack of targeted toxicokinetic or mechanistic data for this specific compound underscores the need for cautious interpretation of its health and environmental impacts.

Propiedades

Número CAS |

666707-78-4 |

|---|---|

Fórmula molecular |

C19H26 |

Peso molecular |

254.4 g/mol |

Nombre IUPAC |

1-(2-methyloctyl)naphthalene |

InChI |

InChI=1S/C19H26/c1-3-4-5-6-10-16(2)15-18-13-9-12-17-11-7-8-14-19(17)18/h7-9,11-14,16H,3-6,10,15H2,1-2H3 |

Clave InChI |

SITJBBVMNVNZOQ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)CC1=CC=CC2=CC=CC=C21 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(2-Metiloctil)naftaleno se puede lograr a través de varios métodos. Un enfoque común implica la alquilación de Friedel-Crafts del naftaleno con cloruro de 2-metiloctilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio. La reacción generalmente ocurre en condiciones anhidras y requiere un control cuidadoso de la temperatura y el tiempo de reacción para lograr altos rendimientos.

Los métodos de producción industrial para 1-(2-Metiloctil)naftaleno a menudo implican procesos de alquilación a gran escala. Estos métodos utilizan reactores de flujo continuo para asegurar una mezcla eficiente y transferencia de calor, que son cruciales para mantener las condiciones de reacción deseadas. El uso de solventes y catalizadores ecológicos también es un enfoque en los procesos industriales modernos para minimizar el impacto ambiental.

Análisis De Reacciones Químicas

El 1-(2-Metiloctil)naftaleno experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse usando reactivos como permanganato de potasio o trióxido de cromo. La oxidación generalmente ocurre en la cadena lateral alquilo, lo que lleva a la formación de ácidos carboxílicos o cetonas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador metálico como paladio sobre carbono. Este proceso puede reducir el anillo de naftaleno para formar derivados de tetrahidronaftaleno.

Sustitución: Las reacciones de sustitución aromática electrofílica, como la nitración y la sulfonación, pueden ocurrir en el anillo de naftaleno. Por ejemplo, la nitración con ácido nítrico concentrado y ácido sulfúrico puede producir derivados de nitronaftaleno.

Los reactivos y condiciones comunes para estas reacciones incluyen ácidos o bases fuertes, catalizadores metálicos y solventes específicos que facilitan las transformaciones deseadas. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Environmental Studies

1-(2-Methyloctyl)naphthalene serves as an important model compound in environmental chemistry for studying the behavior of PAHs in various ecosystems. Its persistence and bioaccumulation potential make it a subject of interest in toxicological assessments. Research indicates that compounds like this compound can be used to evaluate the effects of PAHs on aquatic life, soil microorganisms, and overall ecosystem health .

2. Toxicology

The toxicological profile of this compound has been investigated to understand its health effects on humans and wildlife. Studies have shown that exposure to certain PAHs can lead to adverse health outcomes, including carcinogenic effects. This compound is often analyzed alongside other naphthalene derivatives to assess the risks associated with PAH exposure .

3. Organic Synthesis

In organic chemistry, this compound is utilized as a precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable for developing new materials such as polymers and surfactants .

Industrial Applications

1. Lubricants and Additives

Due to its hydrophobic nature, this compound is incorporated into lubricants and additives used in automotive and industrial applications. It enhances the performance of lubricants by improving viscosity and thermal stability .

2. Solvents

This compound is also employed as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. Its application in solvent extraction processes is particularly noteworthy for separating valuable compounds from mixtures .

3. Polymer Production

This compound can be used in the production of specialty polymers. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal resistance, making it suitable for high-performance applications .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of PAHs, including this compound, highlighted its persistence in soil and water systems. The research involved sampling from contaminated sites and analyzing the concentration levels of various PAHs over time. Results indicated significant bioaccumulation in local fish populations, prompting recommendations for monitoring PAH levels in aquatic environments .

Case Study 2: Toxicological Evaluation

A toxicological assessment was performed to evaluate the effects of this compound on human health. Laboratory experiments demonstrated that prolonged exposure led to cellular mutations in cultured human cells, indicating potential carcinogenic properties. This study underscores the importance of regulating exposure levels in industrial settings where this compound is used .

Mecanismo De Acción

El mecanismo de acción del 1-(2-Metiloctil)naftaleno implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se cree que su actividad antimicrobiana resulta de la interrupción de las membranas celulares microbianas, lo que lleva a la lisis celular. En los sistemas biológicos, puede interactuar con enzimas y receptores, modulando su actividad y provocando diversos efectos fisiológicos.

Comparación Con Compuestos Similares

Key Observations :

- The elongated 2-methyloctyl chain in this compound drastically increases hydrophobicity (log P ~7.5 vs. ~3.8 for methylnaphthalenes), reducing water solubility and enhancing persistence in lipid-rich environments .

- Higher molecular weight and branching may slow atmospheric degradation compared to smaller alkylnaphthalenes .

Toxicological Profiles

Acute and Chronic Toxicity

While this compound lacks specific toxicity data, studies on methylnaphthalenes provide a framework for comparison:

Mechanistic Insights :

- Methylnaphthalenes induce respiratory toxicity via cytochrome P450-mediated bioactivation to reactive epoxides, causing bronchiolar necrosis in rodents .

Environmental Fate

Implications :

- The 2-methyloctyl group likely reduces biodegradation efficiency, increasing environmental persistence .

Actividad Biológica

1-(2-Methyloctyl)naphthalene, a polycyclic aromatic hydrocarbon (PAH), is a compound characterized by its naphthalene structure with a branched alkyl side chain. This compound is of interest due to its potential biological activities, including toxicity, antimicrobial properties, and effects on cellular mechanisms. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under the broader category of methylnaphthalenes, which are known for their varied biological effects. The structure can be represented as follows:

- Molecular Formula: C15H20

- Molecular Weight: 196.33 g/mol

- CAS Number: 666707-78-4

Toxicological Effects

Research indicates that naphthalene and its derivatives, including this compound, can exhibit significant toxicological effects. For instance:

- Inhalation Toxicity: Studies have shown that exposure to naphthalene can lead to necrosis of bronchiolar epithelial cells in animal models, indicating a potential risk for respiratory toxicity .

- Methemoglobinemia: Naphthalene poisoning has been documented in clinical cases where ingestion led to hemolysis and methemoglobinemia, requiring treatments such as methylene blue and N-acetylcysteine .

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have been explored in various studies. While specific data on this compound is limited, related compounds have demonstrated activity against various pathogens:

- Mechanism of Action: The interaction of naphthalene derivatives with microbial membranes can disrupt cellular integrity, leading to cell death .

- Case Studies: Research on similar compounds has shown efficacy against bacteria and fungi, suggesting potential for this compound in antimicrobial applications.

Case Study 1: Naphthalene Poisoning

A notable case involved a 29-year-old female who ingested mothballs containing naphthalene. Symptoms included vomiting and decreased urine output, leading to a diagnosis of naphthalene poisoning. Treatment included supportive care and renal replacement therapy . This case highlights the acute toxicity associated with naphthalene compounds.

Case Study 2: Lung Toxicity Studies

Research evaluating the lung toxicity of methylnaphthalenes indicated that both 1- and 2-methylnaphthalenes caused significant injury to Clara cells in the lungs of exposed mice. These findings suggest a need for caution regarding inhalation exposure to these compounds .

The biological activity of this compound may involve several mechanisms:

- Electrophilic Reactions: The compound may act as an electrophile, interacting with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or disruption of cellular processes.

- Oxidative Stress: Metabolism of naphthalene derivatives can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| 1-Methylnaphthalene | C11H10 | Moderate antimicrobial properties | Moderate |

| 2-Methylnaphthalene | C11H10 | Significant lung toxicity | High |

| This compound | C15H20 | Potential antimicrobial; limited data | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.